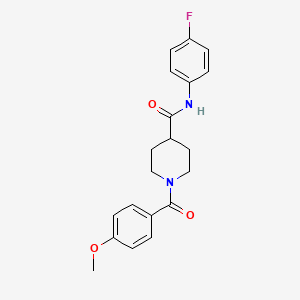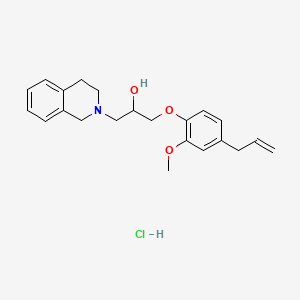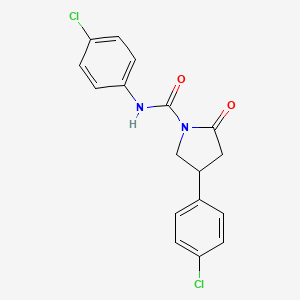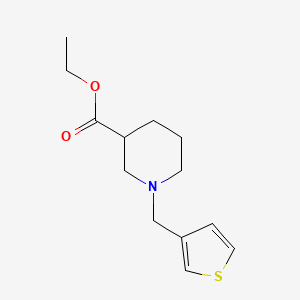![molecular formula C15H15Cl3N2O3S B5178218 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)
4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine, also known as TCMDC-135051, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine involves its ability to interact with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. Additionally, it has been shown to interact with proteins that are involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine have been investigated in various studies. Research has shown that this compound has the ability to inhibit the activity of specific enzymes and proteins, which can lead to changes in cellular processes. Additionally, 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine for lab experiments is that it has been synthesized specifically for scientific research purposes. This means that it is readily available for use in experiments, and its purity and composition can be carefully controlled. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of the compound in a living organism.
Zukünftige Richtungen
There are several future directions for research involving 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine. One potential area of investigation is its potential as a treatment for cancer. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and division of cancer cells. Additionally, research could be conducted to investigate the potential of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine as a treatment for Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine is a chemical compound that has been synthesized for scientific research purposes. This compound has been investigated for its potential therapeutic properties and its ability to interact with biological systems. While there is still much to be learned about this compound, research has shown that it has the potential to be a valuable tool in the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 1,3-butadiene with trichloroacetonitrile, followed by the reaction of the resulting product with morpholine. The final step involves the addition of benzylthiol and nitro groups to the morpholine ring. This process results in the formation of 4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. This has led to its investigation as a potential treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(1E)-1-benzylsulfanyl-3,4,4-trichloro-2-nitrobuta-1,3-dienyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl3N2O3S/c16-12(14(17)18)13(20(21)22)15(19-6-8-23-9-7-19)24-10-11-4-2-1-3-5-11/h1-5H,6-10H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJARRGYHWAVBH-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5178159.png)

![1-(4-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5178174.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)
![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5178205.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5178208.png)

![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)
![1-(2-chlorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178226.png)
